D-beta-lysine
Description
Significance of Beta-Amino Acids in Biochemical Systems
Beta-amino acids, including D-beta-lysine, represent a crucial class of molecules in biochemistry. Unlike their alpha-amino acid counterparts that are the fundamental building blocks of proteins, beta-amino acids possess an additional carbon atom between the carboxyl and amino groups. This structural variance imparts unique conformational properties and metabolic stability. chiroblock.comacs.org
In biochemical systems, beta-amino acids and their derivatives are recognized for their diverse and potent biological activities. researchgate.nethilarispublisher.comindexcopernicus.com They are integral components of numerous naturally occurring products with significant physiological effects. chiroblock.comresearchgate.net The incorporation of beta-amino acids into peptides can enhance their stability against enzymatic degradation, a highly desirable trait in the development of therapeutic agents. chiroblock.comacs.orgrsc.org Research has demonstrated that peptides containing beta-amino acids can form stable secondary structures, influencing their interactions with biological targets. researchgate.net
The academic interest in beta-amino acids stems from their potential as:
Building blocks for novel pharmaceuticals: Their structural diversity allows for the synthesis of a wide array of compounds with potential therapeutic applications. chiroblock.comresearchgate.net
Tools for studying biological processes: Modified peptides containing beta-amino acids serve as valuable probes to understand protein-protein interactions and other cellular functions. acs.org
Components of bioactive natural products: The presence of beta-amino acids in natural products often correlates with their biological function, making them a key area of study in natural product chemistry. researchgate.netrsc.org
Academic Context of this compound Investigations
The investigation of this compound is situated within the broader context of understanding non-canonical amino acids and their roles in biological systems. Academic research on this compound is multifaceted, spanning organic synthesis, enzymology, and molecular biology.
One significant area of research is the enzymatic synthesis and resolution of this compound . Scientists have explored various enzymatic methods to produce enantiopure D-amino acids, including D-lysine. mdpi.comnih.govmdpi.com For instance, a two-enzyme cascade system has been developed for the efficient production of D-lysine from L-lysine. mdpi.com These studies are crucial for obtaining the pure D-enantiomer, which is essential for detailed biological and structural analyses.
Another key focus is the role of this compound in post-translational modifications . Research has shown that Elongation Factor P (EF-P) in some bacteria is modified with (R)-beta-lysine, a process catalyzed by the enzyme PoxA. researchgate.net This modification is critical for the proper function of EF-P in protein synthesis. researchgate.net Investigations into the specificity of the enzymes involved, such as lysyl-tRNA synthetase (LysRS) and PoxA, have provided insights into how biological systems discriminate between different isomers of lysine (B10760008). nih.gov
Furthermore, the stereochemistry of lysine residues is a subject of investigation in the field of epigenetics . Studies have examined the interactions of histone-modifying enzymes with synthetic histone substrates containing both L- and D-lysine residues. nih.gov These investigations aim to understand how the stereochemistry of a lysine residue influences its methylation and demethylation, processes central to gene regulation. nih.gov
Historical Perspectives on this compound Characterization in Research
The characterization of this compound has evolved with advancements in analytical techniques and a deeper understanding of amino acid metabolism. Historically, the focus was often on the more abundant L-alpha-lysine, an essential amino acid in human nutrition. webmd.com However, the discovery of beta-amino acids in natural products spurred interest in their less common isomers. mmsl.cz
Early research involved the isolation and identification of beta-lysine (B1680149) from natural sources, such as certain antibiotics. mmsl.cz For example, beta-lysine is a component of several antibiotics, including streptothricin (B1209867) and viomycin. researchgate.netmmsl.cz These discoveries highlighted the biological relevance of beta-lysine and prompted further investigation into its biosynthesis and function.
The development of chiral chromatography and mass spectrometry has been instrumental in the characterization of this compound. These techniques allow for the separation and identification of different stereoisomers of lysine with high sensitivity and accuracy. tandfonline.com For instance, gas chromatography-mass spectrometry has been used to study amino acid racemization in historical silk samples, providing insights into the degradation processes of proteins over time. tandfonline.com
More recently, proteomic approaches have enabled the global analysis of post-translational modifications, including ubiquitination and acetylation of lysine residues. nih.govnih.gov While these studies often focus on L-lysine, the methodologies developed are applicable to the study of this compound and its incorporation into proteins, opening new avenues for research into its biological roles.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H15N2O2+ |
|---|---|
Molecular Weight |
147.2 g/mol |
IUPAC Name |
(3R)-3,6-bis(azaniumyl)hexanoate |
InChI |
InChI=1S/C6H14N2O2/c7-3-1-2-5(8)4-6(9)10/h5H,1-4,7-8H2,(H,9,10)/p+1/t5-/m1/s1 |
InChI Key |
QKEWQOJCHPFEAF-RXMQYKEDSA-O |
Isomeric SMILES |
C(C[C@H](CC(=O)[O-])[NH3+])C[NH3+] |
Canonical SMILES |
C(CC(CC(=O)[O-])[NH3+])C[NH3+] |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of D Beta Lysine
De Novo Biosynthesis Routes Involving D-beta-lysine
While this compound is a known intermediate in the metabolic pathways of certain organisms, its direct de novo synthesis is intricately linked to the modification of alpha-lysine. The primary routes involve enzymatic conversions that rearrange the structure of lysine (B10760008) to form its beta-isomer.
Enzymatic Formation of Beta-Lysine (B1680149) from Alpha-Lysine Precursors
The formation of beta-lysine from alpha-lysine is a critical step in the metabolic pathways of various microorganisms. This conversion is primarily mediated by a class of enzymes known as aminomutases.
Lysine-2,3-aminomutase (LAM), classified under EC 5.4.3.2, is a radical S-adenosylmethionine (SAM) enzyme that facilitates the conversion of L-lysine to L-β-lysine. wikipedia.orgresearchgate.net This reaction involves the interchange of the amino group at the C-2 position of lysine with a hydrogen atom at the C-3 position. researchgate.net The enzyme requires several cofactors for its activity, including a [4Fe-4S] cluster, pyridoxal (B1214274) 5'-phosphate (PLP), and is activated by S-adenosylmethionine (SAM). wikipedia.orgproteopedia.orgnih.gov
The proposed mechanism involves the generation of a 5'-deoxyadenosyl radical from SAM. wikipedia.orgresearchgate.netnih.gov This radical abstracts a hydrogen atom from the substrate, initiating a rearrangement that is facilitated by the PLP cofactor. wikipedia.orgrsc.org The reaction is reversible and can be both intramolecular and intermolecular in terms of hydrogen transfer. researchgate.netnih.gov In some organisms, like Escherichia coli, a homolog of lysine 2,3-aminomutase produces (R)-β-lysine, the enantiomer of the product from the Clostridium subterminale enzyme, which is (S)-β-lysine. nih.govacs.org In methanogenic archaea, the expression of the genes encoding lysine-2,3-aminomutase is induced by salt stress and is essential for the biosynthesis of the compatible solute Nepsilon-acetyl-beta-lysine. nih.govasm.org
Table 1: Lysine-2,3-Aminomutase (EC 5.4.3.2) Reaction Details
| Feature | Description |
|---|---|
| Enzyme | Lysine-2,3-aminomutase (LAM) |
| EC Number | 5.4.3.2 wikipedia.org |
| Reaction | L-lysine ⇌ (3S)-3,6-diaminohexanoate (L-β-lysine) uniprot.org |
| Cofactors | S-adenosylmethionine (SAM), [4Fe-4S] cluster, Pyridoxal 5'-phosphate (PLP) wikipedia.orgproteopedia.org |
| Mechanism | Radical SAM-dependent hydrogen abstraction and amino group migration wikipedia.orgresearchgate.netrsc.org |
| Organisms | Clostridium subterminale, Escherichia coli, Methanogenic archaea wikipedia.orgnih.govnih.gov |
Beta-lysine 5,6-aminomutase (EC 5.4.3.3) is another key enzyme in lysine metabolism, catalyzing the rearrangement of beta-lysine. ontosight.aiwikipedia.org This enzyme facilitates the conversion of (3S)-3,6-diaminohexanoate (L-β-lysine) to (3S,5S)-3,5-diaminohexanoate. wikipedia.orguniprot.org It is dependent on adenosylcobalamin (a form of vitamin B12) and pyridoxal-5'-phosphate (PLP) for its activity. ontosight.aiebi.ac.ukqmul.ac.uk The reaction proceeds through a radical-based mechanism where a 5'-deoxyadenosyl radical is generated from adenosylcobalamin. ontosight.aiqmul.ac.ukexpasy.org
This enzyme is crucial for the metabolic pathways in certain microorganisms where beta-lysine is a metabolic intermediate. ontosight.ai It is part of the lysine degradation pathway. wikipedia.org
Lysine-2,3 Aminomutase Mediated Conversion of Lysine to Beta-lysine
Interconversion Pathways Involving this compound
This compound is involved in reversible enzymatic transformations, highlighting its role as a metabolic intermediate.
Reversible Transformations Catalyzed by Lysine 5,6-Aminomutase (EC 5.4.3.3)
Lysine 5,6-aminomutase (also known as D-lysine 5,6-aminomutase) is a versatile enzyme that can act on both D- and L-isomers of lysine and its beta-form. wikipedia.org
Lysine 5,6-aminomutase (EC 5.4.3.3) catalyzes the reversible conversion of D-lysine to 2,5-diaminohexanoate. proteopedia.orgebi.ac.ukwikipedia.org This enzyme, found in organisms like Clostridium sticklandii, is part of the lysine degradation pathway. wikipedia.org The reaction is dependent on adenosylcobalamin and pyridoxal-5'-phosphate (PLP). ebi.ac.ukgenome.jp The enzyme facilitates the migration of an amino group from the ε-carbon to the δ-carbon of D-lysine. wikipedia.org
The catalytic cycle involves the formation of a 5'-deoxyadenosyl radical from adenosylcobalamin, which then abstracts a hydrogen atom from the substrate. ebi.ac.ukwikipedia.org This leads to the formation of a substrate-related radical that undergoes rearrangement to form the product. ebi.ac.uk The enzyme can also catalyze the conversion of L-β-lysine to 3,5-diaminohexanoic acid. wikipedia.orgoup.com
Table 2: Lysine 5,6-Aminomutase (EC 5.4.3.3) Reaction Details
| Feature | Description |
|---|---|
| Enzyme | Lysine 5,6-aminomutase |
| EC Number | 5.4.3.3 qmul.ac.ukgenome.jp |
| Reactions | (1) D-lysine ⇌ (2R,5S)-2,5-diaminohexanoate qmul.ac.ukmodelseed.org (2) (3S)-3,6-diaminohexanoate ⇌ (3S,5S)-3,5-diaminohexanoate wikipedia.orgqmul.ac.uk | | Cofactors | Adenosylcobalamin, Pyridoxal 5'-phosphate (PLP) ebi.ac.ukqmul.ac.ukgenome.jp | | Mechanism | Radical mechanism involving a 5'-deoxyadenosyl radical ebi.ac.ukqmul.ac.ukexpasy.org | | Organism | Clostridium sticklandii wikipedia.org |
Conversion of L-beta-lysine to 3,5-Diaminohexanoate
The conversion of L-beta-lysine to L-3,5-diaminohexanoate is a key step in the lysine fermentation pathway in some bacteria. researchgate.netfigshare.com This isomerization is catalyzed by the enzyme lysine 5,6-aminomutase (5,6-LAM). acs.orgnih.govrhea-db.org This enzyme is dependent on both 5'-deoxyadenosylcobalamin (a form of vitamin B12) and pyridoxal-5'-phosphate (PLP) as coenzymes. acs.orgnih.govrhea-db.org
The reaction mechanism is thought to proceed via a radical-based process, which is characteristic of adenosylcobalamin-dependent enzymes. acs.orgnih.gov The enzyme catalyzes the interconversion between L-beta-lysine and L-3,5-diaminohexanoate. acs.orgnih.gov This pathway ultimately leads to the formation of products like butyrate (B1204436) and acetate (B1210297). researchgate.netfigshare.com
Catabolic Pathways Involving D-lysine
D-lysine, the D-isomer of the essential amino acid lysine, can be utilized as a carbon and nitrogen source by certain microorganisms and is also metabolized in mammals.
D-Lysine Metabolism in Specific Microbial Systems (e.g., Pseudomonas putida)
Pseudomonas putida possesses distinct catabolic pathways for L-lysine and D-lysine. asm.orgnih.gov The degradation of D-lysine proceeds through a different set of intermediates compared to the L-lysine pathway. nih.govresearchgate.net
The initial steps in D-lysine catabolism in P. putida involve its conversion to Δ¹-piperideine-2-carboxylate (P2C) . nih.govasm.org This is then reduced to L-pipecolate . nih.gov The pathway continues through Δ¹-piperideine-6-carboxylate , which is also known as α-aminoadipic semialdehyde. nih.gov
Recent research has identified several key enzymes in this pathway. For instance, an aminotransferase, PP_4108, has been shown to convert D-2-aminoadipate (D-2AA) to 2-oxoadipate (2OA), indicating that P. putida metabolizes D-lysine to D-2AA first. biorxiv.org The expression of these catabolic genes is often induced by the presence of lysine metabolites in the environment. asm.orgbiorxiv.org While the D-lysine and L-lysine pathways are largely independent, there is evidence of a metabolic link between them, potentially at the level of 2-aminoadipate. asm.org
| Enzyme | Reaction | Organism |
| D-lysine aminotransferase (e.g., amaC) | D-lysine → α-keto-ε-aminocaproate | Pseudomonas putida |
| Δ¹-piperideine-2-carboxylate reductase | Δ¹-piperideine-2-carboxylate → L-pipecolate | Pseudomonas putida |
| Pipecolate oxidase | L-pipecolate → Δ¹-piperideine-6-carboxylate | Pseudomonas putida |
| Aminotransferase (PP_4108) | D-2-aminoadipate → 2-oxoadipate | Pseudomonas putida |
Role in Mammalian Lysine Degradation Pathways
In mammals, the primary route for lysine degradation is the saccharopine pathway, which occurs mainly in the liver. nih.govnih.gov However, an alternative route, the pipecolate pathway, is predominant in the brain and utilizes D-lysine as a starting material. nih.govphysiology.org
Labeling studies in rats have demonstrated that D-lysine is a precursor for the synthesis of L-pipecolic acid (L-PA). physiology.organnualreviews.org The conversion of D-lysine is a key entry point into this pathway, which is distinct from the major saccharopine pathway for L-lysine degradation in most tissues. nih.gov The pipecolate pathway is particularly significant in the brain, where it is the major catabolic route for lysine. nih.gov
The pathway begins with the conversion of D-lysine to α-keto-ε-aminocaproic acid (KAC) . nih.gov KAC then spontaneously cyclizes to form Δ¹-piperideine-2-carboxylate (P2C) . nih.gov P2C is subsequently reduced to L-pipecolate. nih.gov
The initial step in the pipecolate pathway, the oxidative deamination of D-lysine to KAC, is catalyzed by the peroxisomal enzyme D-amino acid oxidase (DAAO) . nih.govphysiology.org DAAO is a flavoenzyme that catalyzes the oxidation of various D-amino acids. ontosight.aiuniprot.org
The reaction produces KAC, ammonia, and hydrogen peroxide. ontosight.ai The product, KAC, cyclizes to P2C, which can act as a competitive inhibitor of DAAO, forming a stable complex with the enzyme. nih.govjst.go.jpoup.com The activity of DAAO is influenced by pH; at higher pH values (around 10), the inhibition by the product is reduced, and the enzyme shows maximal activity with D-lysine. jst.go.jpoup.com DAAO can also catalyze the formation of D-pipecolic acid from D-lysine under anaerobic conditions. jst.go.jpnih.gov
D-Lysine as a Precursor in the Pipecolate Pathway
Regulatory Mechanisms in D-lysine Metabolism
The metabolism of D-lysine is subject to regulatory control to manage the flux of intermediates and respond to cellular needs. In Pseudomonas putida, the expression of genes encoding lysine catabolic enzymes is upregulated in the presence of pathway metabolites like D-lysine and L-lysine. asm.orgbiorxiv.org This suggests a substrate-inducible system of gene regulation.
In mammals, the regulation of the pipecolate pathway is less understood but is linked to the availability of D-lysine and the activity of DAAO. The inhibition of DAAO by its product P2C represents a form of feedback regulation. nih.govjst.go.jpoup.com The distinct tissue localization of the pipecolate pathway (predominantly in the brain) versus the saccharopine pathway (predominantly in the liver) suggests a higher-level regulatory control over lysine metabolism in different parts of the body. nih.gov Furthermore, post-translational modifications like lysine methylation and succinylation are emerging as key regulators of metabolic enzymes, which could potentially influence lysine degradation pathways. mdpi.comfrontiersin.org
Enzymology and Reaction Mechanisms Involving D Beta Lysine
Lysine (B10760008) 5,6-Aminomutase (5,6-LAM) Specificity for D-beta-lysine
Lysine 5,6-aminomutase (5,6-LAM) is an enzyme that demonstrates notable catalytic activity with this compound. ebi.ac.uk Sourced from organisms like Clostridium sticklandii, this enzyme is a key player in the reversible transformation of L-beta-lysine into 3,5-diaminohexanoate. ebi.ac.uk It also capably catalyzes the conversion of D-lysine to 2,5-diaminohexanoate. ebi.ac.ukwikipedia.org This dual substrate specificity distinguishes it from other aminomutases. wikipedia.org The enzyme is classified under EC number 5.4.3.4. wikipedia.org
The catalytic function of 5,6-LAM is critically dependent on two cofactors: pyridoxal-5'-phosphate (PLP) and adenosylcobalamin (AdoCbl). ebi.ac.ukwikipedia.org PLP, a derivative of vitamin B6, is essential for the reaction. pnas.orgmdpi.com It forms an external aldimine linkage with the substrate, which is crucial for stabilizing radical intermediates through captodative stabilization and spin delocalization. wikipedia.org
AdoCbl, or coenzyme B12, serves as the source of the 5'-deoxyadenosyl radical (Ado-CH2•), which initiates the catalytic cycle by abstracting a hydrogen atom. wikipedia.orgpnas.org The enzyme itself is a tetramer composed of two alpha and two beta subunits (α2β2). The alpha subunit primarily binds PLP within a TIM barrel domain, while the beta subunit binds AdoCbl. wikipedia.org In the substrate-free, "open" state of the enzyme, these two cofactors are separated by a significant distance of about 24-25 Å. wikipedia.orgpnas.org For optimal catalytic efficiency, ATP, a mercaptan, and a divalent metal ion like Mg2+ are also required. wikipedia.org
A significant conformational change occurs upon substrate binding. The enzyme transitions from an "open" to a "closed" state, a movement that brings the cofactors and substrate into close proximity, which is necessary for the reaction to proceed. pnas.orgnih.gov This structural shift is initiated by the formation of an external aldimine between the substrate and PLP, which displaces an internal aldimine linkage between PLP and a lysine residue (Lys144β) on the enzyme. wikipedia.orgpnas.org This "locking mechanism" is thought to prevent the premature generation of radicals in the absence of the substrate. pnas.org
The catalytic mechanism of 5,6-LAM is a complex, multi-step process that relies on radical chemistry. nih.gov The cycle begins with the homolytic cleavage of the Co-C bond in AdoCbl, generating a highly reactive 5'-deoxyadenosyl radical and cob(II)alamin. ebi.ac.ukdigitellinc.com This radical then abstracts a hydrogen atom from the C5 position of the D-lysine substrate, which is bound to PLP, to form a substrate radical. wikipedia.orgnih.gov
This substrate-related radical undergoes isomerization. nih.gov A key, albeit elusive, proposed intermediate in this process is the aziridincarbinyl radical. nih.govacs.org The formation of this intermediate is followed by further rearrangement to a product-related radical. nih.gov Finally, a hydrogen atom is transferred back from 5'-deoxyadenosine (B1664650) to the product radical, yielding the final product and regenerating the 5'-deoxyadenosyl radical to complete the catalytic cycle. nih.gov
The active site of the enzyme plays a crucial role in protecting these highly reactive radical intermediates from unwanted side reactions. nih.gov Spectroscopic studies, including Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR), have been instrumental in characterizing these radical species and have provided evidence for the large-scale conformational changes the enzyme undergoes during catalysis. nih.govnih.gov The Tyr263α residue, for instance, is believed to be important for stabilizing the aziridincarbinyl radical intermediate. acs.org
The enzyme can also undergo mechanism-based inactivation, where the cob(II)alamin intermediate is oxidized to hydroxocob(III)alamin, rendering the enzyme inactive. nih.gov Some organisms have evolved ATP-dependent reactivating factors, such as the KamBC protein complex in Fusobacterium nucleatum, to repair this damage by exchanging the inactive cofactor for a fresh molecule of AdoCbl. nih.gov
While 5,6-LAM can process both D-lysine and L-β-lysine, it exhibits a broader substrate tolerance compared to some other aminomutases. ebi.ac.ukresearchgate.net This has been explored using various substrate analogs. For example, DL-4-oxalysine acts as an alternative substrate for 5,6-LAM. nih.gov The enzyme utilizes this analog efficiently, with a lower Km value compared to DL-lysine, although the catalytic rate (kcat) is slightly lower. nih.gov The reaction with DL-4-oxalysine is irreversible because the product decomposes into ammonia, acetaldehyde, and DL-serine. nih.gov
Studies with other analogs, such as 4-thia-L-lysine, have been crucial for trapping and characterizing the substrate-related radical intermediates using EPR spectroscopy, as these analogs can stabilize the radical species. mdpi.comnih.gov The use of these analogs has provided direct spectroscopic evidence for the existence of the "closed" catalytic state and has helped to elucidate the conformational transitions that occur during the reaction cycle. nih.govacs.org
Kinetic Characterization of this compound Transformations
Elongation Factor P--(R)-beta-lysine Ligase (EpmA)
Elongation factor P--(R)-beta-lysine ligase, also known as EpmA, is an enzyme involved in the post-translational modification of translation elongation factor P (EF-P). uniprot.orguniprot.org This modification, known as beta-lysylation, is important for bacterial virulence and drug resistance. ebi.ac.uk
EpmA, in conjunction with another enzyme, EpmB, facilitates the beta-lysylation of a specific lysine residue on EF-P. uniprot.org The process begins with the ATP-dependent activation of (R)-beta-lysine, which is produced by EpmB. uniprot.orgebi.ac.uk EpmA catalyzes the formation of a lysyl-adenylate intermediate. uniprot.orguniprot.org Subsequently, the beta-lysyl group is transferred from this activated intermediate to the epsilon-amino group of the conserved lysine residue on EF-P. uniprot.orgebi.ac.uk This reaction is a two-step process that involves the hydrolysis of ATP to AMP and diphosphate. uniprot.orguni-muenchen.de The substrate (R)-beta-lysine is significantly more efficient for this reaction than either (S)-beta-lysine or L-alpha-lysine. ebi.ac.uk
Post-Translational Transfer of Beta-Lysyl Moiety to Elongation Factor P (EF-P)
The post-translational modification of Elongation Factor P (EF-P) with a β-lysyl group is a critical activation step essential for its function in protein synthesis. This modification, identified as β-lysylation, occurs at a highly conserved lysine residue (Lys-34 in Escherichia coli) and is crucial for rescuing ribosomes stalled at specific sequences, such as poly-proline motifs. nih.govchapman.edu The process is a sophisticated enzymatic cascade involving two key enzymes, the products of the yjeK (also known as epmB) and yjeA (also known as epmA or poxA) genes. nih.govresearchgate.net
The currently accepted pathway proceeds in two sequential steps:
Synthesis of this compound : The enzyme YjeK, a homolog of lysine-2,3-aminomutase, first catalyzes the conversion of L-lysine into (R)-β-lysine (this compound). researchgate.netresearchgate.net This reaction is unique as YjeK is the only known lysine-2,3-aminomutase that produces the (R)-enantiomer of β-lysine. researchgate.net
Transfer to EF-P : The second enzyme, YjeA (PoxA), a paralog of the class II lysyl-tRNA synthetase (LysRS), then catalyzes the attachment of the newly synthesized this compound to EF-P. nih.govbohrium.comnih.gov YjeA first activates this compound in an ATP-dependent reaction to form an AMP-D-β-lysine intermediate. nih.govresearchgate.net Subsequently, it transfers the β-lysyl moiety from this intermediate to the ε-amino group of the specific lysine residue on EF-P. researchgate.net This covalent modification completes the activation of EF-P, rendering it functional for its role in translation elongation. nih.govchapman.edu
Genetic studies have shown that mutant strains of E. coli and Salmonella lacking either yjeA or yjeK exhibit growth defects similar to those of an efp mutant, underscoring the physiological importance of this modification pathway. nih.gov
Table 1: Enzymes Involved in the β-lysylation of EF-P
| Enzyme Name(s) | Gene Name(s) | Function | Substrate(s) | Product |
| YjeK, EpmB | yjeK, epmB | Lysine-2,3-aminomutase | L-lysine | (R)-β-lysine |
| YjeA, PoxA, EpmA | yjeA, poxA, epmA | (R)-β-lysine ligase | (R)-β-lysine, ATP, EF-P | β-lysyl-EF-P, AMP, PPi |
Enzymatic Substrate Preference Studies
The fidelity of the EF-P modification pathway is ensured by the high substrate specificity of the enzyme YjeA/PoxA. Studies have demonstrated that YjeA has a strong preference for this compound ((R)-β-lysine) over other lysine isomers. nih.gov Biochemical analyses have revealed that (R)-β-lysine is the cognate substrate for the PoxA-catalyzed modification of EF-P. bohrium.com
In vitro experiments comparing the efficiency of PoxA with different substrates showed that (R)-β-lysine was approximately 100-fold more efficient as a substrate than L-α-lysine or (S)-β-lysine. bohrium.com Furthermore, (R)-β-lysine acts as a potent inhibitor of the modification of EF-P with α-lysine. bohrium.com This pronounced preference ensures that only the correct isomer, produced by YjeK, is attached to EF-P. While the active sites of YjeA/PoxA and the canonical Lysyl-tRNA synthetase (LysRS) share significant homology, they have evolved to be highly specific for β- and α-amino acids, respectively. nih.gov This orthogonality is crucial to prevent the misincorporation of β-lysine into the proteome via the canonical translation machinery. bohrium.comnih.gov
In vivo complementation studies support these biochemical findings. In a Salmonella yjeK mutant strain, which is unable to synthesize this compound, the addition of exogenous this compound to the growth medium could restore growth in the presence of gentamicin, an antibiotic to which the mutant is sensitive. bohrium.com In contrast, the addition of α-lysine did not rescue the growth defect, confirming that this compound is the specific substrate required for EF-P activation in the cell. bohrium.com
Table 2: Substrate Preference of YjeA/PoxA
| Substrate | Relative Efficiency for PoxA | Role in EF-P Modification |
| (R)-β-lysine (this compound) | High (Cognate Substrate) | The primary substrate for the β-lysylation of EF-P. nih.govbohrium.com |
| (S)-β-lysine (L-beta-lysine) | Very Low | Not a significant substrate for YjeA/PoxA. nih.gov |
| L-α-lysine | Very Low | Poorly utilized by YjeA/PoxA for EF-P modification. nih.govbohrium.com |
Other Enzymes Related to this compound Interconversions
The primary enzyme family responsible for the interconversion between α-lysine and β-lysine is the lysine 2,3-aminomutases (LAM or KamA, EC 5.4.3.2). wikipedia.orgnih.gov These enzymes are members of the radical S-adenosylmethionine (SAM) superfamily and typically require pyridoxal-5'-phosphate (PLP) and a [4Fe-4S] cluster as cofactors to catalyze the 1,2-amino group migration via a free-radical mechanism. wikipedia.orgpnas.orgacs.org
A key finding is that the stereochemical outcome of the reaction is dependent on the enzymatic source.
Lysine 2,3-aminomutase from Clostridium subterminale (KamA): This well-characterized enzyme catalyzes the interconversion of (S)-α-lysine to (S)-β-lysine (L-β-lysine). pnas.orgnih.gov In these organisms, this reaction is the first step in the metabolic pathway for lysine degradation. nih.gov
Lysine 2,3-aminomutase from Escherichia coli (YjeK): The E. coli homolog, the YjeK enzyme, also acts on (S)-α-lysine. However, it produces the enantiomeric product, (R)-β-lysine (this compound). nih.govacs.org The turnover number for the E. coli enzyme is significantly lower than that of the clostridial LAM, suggesting its role is not in bulk metabolism but for the specific production of this compound for EF-P modification. nih.govacs.org The difference in stereochemical control is attributed to the distinct conformation of the lysine side chain within the active sites of the respective enzymes. nih.govacs.org
Another related enzyme is lysine 5,6-aminomutase (5,6-LAM), which catalyzes the interconversion of D-lysine to 2,5-diaminohexanoate and L-β-lysine to 3,5-diaminohexanoate. nih.govresearchgate.net While it acts on L-β-lysine, it is involved in a different metabolic pathway and produces a different set of isomers, distinct from the this compound synthesis pathway for EF-P modification. researchgate.net
Table 3: Comparison of Lysine 2,3-Aminomutases
| Enzyme | Source Organism | Gene | Substrate | Product | Cofactors |
| Lysine 2,3-aminomutase (LAM) | Clostridium subterminale | kamA | (S)-α-lysine | (S)-β-lysine | SAM, [4Fe-4S], PLP |
| Lysine 2,3-aminomutase (YjeK) | Escherichia coli | yjeK | (S)-α-lysine | (R)-β-lysine | SAM, [4Fe-4S], PLP |
Structural Biology and Molecular Interactions of D Beta Lysine
Conformational Analysis of D-beta-lysine and its Derivatives
The conformational landscape of this compound is influenced by the additional methylene (B1212753) group in its backbone compared to its alpha-amino acid counterpart. This structural feature provides greater flexibility, which has been explored through theoretical studies. Computational analyses, such as those using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, have been employed to investigate the stable conformations of beta-amino acids. scirp.orgresearchgate.net These studies predict multiple stable conformations in the gas phase, with the relative energies and geometries influenced by intramolecular hydrogen bonding. scirp.orgresearchgate.net The presence of a solvent, like water, generally stabilizes these conformations and reduces the energy differences between them. scirp.orgresearchgate.net For beta-amino acids within a peptide environment, the substitution pattern on the beta-carbon significantly influences conformational stability. researchgate.net
Chirality is a critical aspect of this compound's biological activity, with the (R) and (S) enantiomers often exhibiting distinct properties and being subject to stereospecific enzymatic control. chemrxiv.orgacs.org In many biological systems, the (R)-enantiomer is the functionally relevant form. For instance, the post-translational modification of Elongation Factor P (EF-P) in bacteria like Escherichia coli specifically utilizes (R)-β-lysine. nih.govrsc.orgnih.gov This stereospecificity is governed by the enzymes involved in its synthesis and incorporation. The enzyme lysine (B10760008) 2,3-aminomutase (LAM), such as YjeK in E. coli, converts L-lysine to (R)-β-lysine, in contrast to other LAMs that produce (S)-β-lysine. nih.gov
This compound Integration within Protein Structures
The incorporation of this compound into protein structures is a key aspect of its biological significance, most notably in the post-translational modification of bacterial translation factors.
In many bacteria, the translation elongation factor P (EF-P) undergoes a critical post-translational modification involving the attachment of a (R)-β-lysine moiety to a conserved lysine residue (Lys34 in E. coli). nih.govnih.govnih.gov This process, known as β-lysylation, is essential for the proper function of EF-P. nih.govnih.gov The modification is a two-step enzymatic process. First, the lysine 2,3-aminomutase EpmB (also known as YjeK) converts (S)-α-lysine to (R)-β-lysine. scirp.org Subsequently, the lysyl-tRNA synthetase paralog EpmA (also known as PoxA) catalyzes the ATP-dependent attachment of this (R)-β-lysine to the ε-amino group of Lys34 on EF-P. scirp.orgbiorxiv.org Mass spectrometry analyses have confirmed this lysyl modification on Lys34. researchgate.net The requirement of both EpmA and EpmB for the β-lysylation of EF-P has been demonstrated, and the absence of this modification renders EF-P inactive. nih.gov
Table 1: Enzymes Involved in the β-lysylation of EF-P
| Enzyme (and aliases) | Function | Reference |
| EpmB (YjeK) | Converts (S)-α-lysine to (R)-β-lysine | scirp.org |
| EpmA (PoxA, GenX) | Catalyzes the ATP-dependent ligation of (R)-β-lysine to EF-P (Lys34) | scirp.orgbiorxiv.org |
The β-lysylation of EF-P is crucial for its function in rescuing ribosomes stalled during the translation of polyproline-containing proteins. nih.govrsc.org The modified EF-P binds to the ribosome near the peptidyl transferase center (PTC). plos.org Structural and functional studies suggest that the β-lysine modification extends into the PTC, where it stabilizes the CCA-end of the P-site tRNA, thereby facilitating peptide bond formation. mdpi.com This modification is particularly important for the synthesis of proteins with stretches of consecutive proline residues, which are known to cause translational arrest. acs.org The addition of the β-lysine moiety, but not a subsequent hydroxylation also observed in some cases, is the critical step for EF-P's role in translation elongation. nih.govrsc.org The β-lysylation enhances the rate of peptide bond formation, a function that is abolished if the modification is absent or if the target lysine is mutated. nih.gov
The incorporation of β-amino acids, including β-lysine, into peptides has a significant influence on their secondary structure. acs.orgnih.gov The longer backbone of β-peptides allows them to form distinct and stable secondary structures that differ from those formed by α-peptides. wikipedia.org These structures include various types of helices (such as 10-helix, 12-helix, and 14-helix) and turns. nih.govwikipedia.org Even short β-peptides can adopt well-defined folded conformations. nih.gov
The conformational preferences are influenced by the substitution pattern on the α and β carbons of the β-amino acid. wikipedia.org For instance, cyclic β-amino acids can act as potent inducers of helical or turn structures. chemrxiv.org NMR spectroscopy combined with molecular dynamics simulations has been a valuable tool for investigating the conformational bias that single β-amino acid insertions impart on cyclic peptides, confirming their role as reliable inducers of secondary structure. nih.gov This ability to modulate peptide conformation makes β-amino acids valuable tools in the design of peptidomimetics with specific three-dimensional arrangements of side chains for biological activity. acs.orgnih.gov
Table 2: Common Secondary Structures in β-Peptides
| Secondary Structure | Description | Reference |
| 14-Helix | Formed by hydrogen bonds between the C=O of residue i and the N-H of residue i+2. | nih.gov |
| 12-Helix | Characterized by hydrogen bonds between the C=O of residue i and the N-H of residue i+3. | nih.gov |
| 10-Helix | Involves hydrogen bonds creating a 10-atom ring. | nih.gov |
| Beta-Turn | A turn structure often induced or stabilized by the presence of a β-amino acid. | nih.gov |
Site-Specific Modification of Translation Elongation Factor P
Molecular Recognition and Binding Dynamics
The principles of molecular recognition are fundamental to understanding how this compound and its derivatives interact with biological targets. The stereochemistry and conformational flexibility of this compound are key determinants in its binding affinity and specificity. chemrxiv.org For instance, the stereospecific recognition of (R)-β-lysine by the enzyme PoxA is a prerequisite for the modification of EF-P. nih.govresearchgate.net
In the context of the ribosome, the β-lysylated EF-P engages in specific interactions. The β-lysine moiety itself is positioned to interact with the P-site tRNA, which is a critical aspect of its function. mdpi.com The binding of EF-P to the ribosome is a dynamic process, with the β-lysine modification doubling the association rate. worldscientific.com This interaction helps to correctly position the substrates for peptide bond formation, showcasing a sophisticated level of molecular recognition. worldscientific.com
This compound Binding to Enzymatic Active Sites
This compound and its L-enantiomer serve as substrates for a specific subset of enzymes, binding to their active sites through a series of precise molecular interactions. The unique positioning of the amino group at the beta-carbon, as opposed to the alpha-carbon in canonical lysine, necessitates distinct recognition mechanisms within the enzymatic pocket.
One of the most well-characterized enzymes that processes a beta-lysine (B1680149) isomer is Lysine 5,6-aminomutase (5,6-LAM) from Clostridium sticklandii. This enzyme catalyzes the reversible isomerization of L-beta-lysine into 3,5-diaminohexanoate. ebi.ac.uk The catalytic activity of 5,6-LAM is dependent on the cofactors pyridoxal-5'-phosphate (PLP) and adenosylcobalamin. ebi.ac.uk The binding of the substrate to the active site involves a transaldimination reaction where the substrate's amino group displaces the ε-amino group of an active site lysine residue (Lys144) from its Schiff base linkage with PLP. ebi.ac.uk The substrate is further stabilized by salt bridge interactions between its alpha-carboxylate and amino groups and residues such as Asp298 and Lys370, which are crucial for the initial transaldimination and the subsequent radical-based rearrangement. ebi.ac.uk
Another key enzyme is the Elongation factor P--(R)-beta-lysine ligase (EpmA) , which is involved in the post-translational modification of elongation factor P (EF-P). researchgate.netuniprot.org EpmA specifically recognizes (R)-beta-lysine (a common representation for this compound) and catalyzes its ATP-dependent activation to form a beta-lysyl-adenylate intermediate. researchgate.netuniprot.org This activated moiety is then transferred to the ε-amino group of a conserved lysine residue (Lys34) on EF-P. researchgate.net EpmA is a homolog of the class II aminoacyl-tRNA synthetases but notably lacks the anticodon-binding domain, which prevents it from binding and charging tRNA. researchgate.net This structural difference ensures its specific function in modifying EF-P rather than participating directly in translation. researchgate.net The active site of EpmA contains specific binding pockets for ATP and the (R)-beta-lysine substrate, with key residues facilitating the recognition and ligation process. uniprot.org
While not acting on this compound directly, studies on other lysine-binding enzymes provide insight into the types of interactions that stabilize lysine isomers in an active site. For instance, in lysine hydroxylases, the lysine substrate is held by a salt bridge with an arginine residue and hydrogen bonds with threonine, serine, aspartate, and tyrosine residues. acs.org Similarly, in DNA polymerase β, specific lysine residues in the active site are critical for interaction with the DNA substrate. nih.gov These examples highlight the common use of electrostatic and hydrogen bonding interactions to anchor the lysine sidechain, principles that are adapted within the unique active sites of enzymes that process this compound.
| Enzyme | Substrate Isomer | Key Active Site Interactions | Cofactors/Dependencies | Function |
|---|---|---|---|---|
| Lysine 5,6-aminomutase (5,6-LAM) | L-beta-lysine | Transaldimination with PLP involving active site Lys144; Salt bridges with Asp298 and Lys370. ebi.ac.uk | Pyridoxal-5'-phosphate (PLP), Adenosylcobalamin. ebi.ac.uk | Isomerization of L-beta-lysine to 3,5-diaminohexanoate. ebi.ac.uk |
| Elongation factor P--(R)-beta-lysine ligase (EpmA) | (R)-beta-lysine (this compound) | Specific binding pockets for ATP and (R)-beta-lysine. uniprot.org | ATP. uniprot.org | Activates and transfers (R)-beta-lysine to Elongation Factor P (EF-P). researchgate.netuniprot.org |
Potential Role of this compound in Cation-π Interactions within Proteins
Cation-π interactions are significant non-covalent forces that contribute to protein structure and function. pnas.org These interactions occur between a cation, typically the positively charged side chain of lysine or arginine, and the electron-rich face of an aromatic amino acid side chain (phenylalanine, tyrosine, or tryptophan). pnas.orghilarispublisher.com The strength of this interaction can be comparable to that of a salt bridge in aqueous environments and plays a crucial role in molecular recognition, such as the binding of methylated lysines by "aromatic cage" motifs in reader proteins. pnas.orgacs.orgacs.org
For the canonical L-alpha-lysine, the geometry of the cation-π interaction is well-studied. The interaction involves the quaternary ammonium (B1175870) group at the end of the lysine side chain. pnas.org Interestingly, structural analyses show that the ε-carbon of lysine is often positioned closer to the centroid of the aromatic ring than the charged nitrogen atom (NZ), suggesting that van der Waals forces and other geometric factors also contribute significantly to the interaction. pnas.org
While direct experimental evidence for this compound participating in cation-π interactions is not extensively documented, its chemical structure suggests a strong potential for such bonding. This compound possesses two protonated amino groups at physiological pH: the beta-amino group and the terminal epsilon-amino group. nih.gov Both of these positively charged centers could theoretically engage with an aromatic ring.
| Feature | L-alpha-lysine | This compound | Implication for Cation-π Interaction |
|---|---|---|---|
| Charged Groups (at pH 7) | α-amino group, ε-amino group | β-amino group, ε-amino group | This compound has two positive charges on its side chain post-peptide bond formation, potentially altering interaction strength. |
| Primary Cationic Center | ε-ammonium group | ε-ammonium group and β-ammonium group | Offers two potential sites for interaction, possibly allowing for more complex or stronger binding geometries. |
| Side Chain Flexibility | Flexible four-carbon linker (-(CH₂)₄-) | Flexible hexanoate (B1226103) backbone | High flexibility in both allows the cationic center(s) to orient effectively towards an aromatic ring. |
| Stereochemistry | L-configuration at the α-carbon | D-configuration at the β-carbon | The stereochemistry dictates the initial orientation of the side chain from the protein backbone, influencing its accessibility to aromatic partners. |
Microbial Production and Biotechnological Applications of D Beta Lysine
Microbial Biosynthesis of D-beta-lysine and its Derivatives
While the industrial-scale microbial production of L-lysine is a well-established process, the fermentative production of this compound is an emerging field driven by the potential applications of this unique β-amino acid. The biosynthesis of this compound in microorganisms is not a naturally dominant pathway but can be achieved through the introduction and optimization of specific enzymatic activities.
The workhorses of industrial amino acid production, Escherichia coli and Corynebacterium glutamicum, are prime candidates for engineering the production of this compound. nih.govnih.govsci-hub.se Their well-characterized genetics and the extensive toolbox for metabolic engineering make them ideal chassis organisms. nih.govmdpi.com The key to producing this compound lies in the introduction of an enzyme capable of converting the readily available precursor, L-alpha-lysine, into its beta-amino isomer.
The enzyme lysine (B10760008) 2,3-aminomutase (LAM) is central to this strategy. nih.govnih.gov This enzyme catalyzes the isomerization of (S)-alpha-lysine to beta-lysine (B1680149). nih.gov Notably, the stereochemical outcome of the reaction is dependent on the source of the enzyme. For instance, the LAM from Clostridium subterminale produces (S)-beta-lysine, while the enzyme from E. coli (encoded by the yjeK or epmB gene) produces (R)-beta-lysine. uniprot.orgresearchgate.net This provides a direct route to this compound.
Metabolic engineering strategies for this compound production in E. coli and C. glutamicum would involve:
Heterologous Expression of Lysine 2,3-Aminomutase : Introducing the gene for a lysine 2,3-aminomutase that produces the desired this compound enantiomer. The E. coli native LAM (EpmB) is a natural candidate for overexpression. uniprot.org
Leveraging L-lysine Overproducing Strains : Utilizing existing, highly efficient L-lysine producing strains of E. coli and C. glutamicum as a base. researchgate.netacs.org These strains have been extensively engineered to funnel carbon flux towards lysine biosynthesis, ensuring a high intracellular concentration of the L-alpha-lysine precursor.
Pathway Optimization : Fine-tuning the expression of the aminomutase and other relevant enzymes to maximize the conversion of L-alpha-lysine to this compound and minimize the accumulation of unwanted byproducts. This could involve promoter engineering and optimizing ribosome binding sites. researchgate.net
| Organism | Key Engineering Strategy | Target Product | Reference |
| Escherichia coli | Overexpression of native lysine 2,3-aminomutase (epmB) in an L-lysine overproducing background. | (R)-beta-lysine | uniprot.org |
| Corynebacterium glutamicum | Heterologous expression of a suitable lysine 2,3-aminomutase in an L-lysine overproducing strain. | This compound | nih.gov |
| Methanococcus maripaludis | Characterization of a salt-induced lysine 2,3-aminomutase for potential heterologous expression. | (S)-beta-lysine | nih.govnih.gov |
Optimizing the fermentation process is critical for achieving high yields and productivity of this compound. While specific optimization studies for this compound are not extensively documented, principles derived from L-lysine and other amino acid fermentations are highly applicable. researchgate.netbrieflands.com Key parameters for optimization include:
Medium Composition : Ensuring an adequate supply of carbon and nitrogen sources, as well as essential vitamins and trace elements, is crucial for both cell growth and product formation. nih.govsci-hub.se For instance, in C. glutamicum, optimizing the carbon-to-nitrogen ratio can significantly impact lysine production.
pH Control : Maintaining the pH of the culture medium within an optimal range is vital for enzyme activity and cell viability. For E. coli and C. glutamicum, pH is typically controlled between 6.0 and 8.0 during fermentation. sci-hub.se
Temperature : The fermentation temperature affects microbial growth rates and enzyme kinetics. The optimal temperature is strain-dependent but generally falls within 30-37°C for both E. coli and C. glutamicum. nih.govsci-hub.se
Aeration and Dissolved Oxygen : As aerobic organisms, E. coli and C. glutamicum require sufficient oxygen for growth and metabolism. The dissolved oxygen level can influence the metabolic flux and byproduct formation. nih.gov
Fed-batch Fermentation : A fed-batch strategy, where nutrients are supplied to the bioreactor during cultivation, is commonly employed to achieve high cell densities and product titers, preventing substrate inhibition and catabolite repression. nih.gov
| Parameter | Typical Range for E. coli / C. glutamicum | Impact on Production |
| Temperature | 30-37 °C | Affects growth rate and enzyme activity. nih.govsci-hub.se |
| pH | 6.0-8.0 | Influences enzyme function and cell viability. sci-hub.se |
| Dissolved Oxygen | Controlled via aeration and agitation | Critical for aerobic metabolism and can alter metabolic fluxes. nih.gov |
| Carbon Source | Glucose, sucrose, glycerol | Primary source for cell growth and product synthesis. nih.govsci-hub.se |
Engineered Microbial Strains for this compound Production (e.g., Escherichia coli and Corynebacterium glutamicum systems)
Role in Natural Product Biosynthesis
This compound is a key building block in the biosynthesis of several bioactive secondary metabolites, most notably the streptothricin (B1209867) family of antibiotics. The incorporation of this non-canonical amino acid contributes to the unique structural features and biological activities of these natural products.
Streptothricins are a class of broad-spectrum antibiotics produced by Streptomyces species. A defining characteristic of these molecules is a poly-beta-lysine chain of varying length attached to a streptolidine (B1256088) lactam core via an amino sugar. nih.gov The beta-lysine units are crucial for the antimicrobial activity of streptothricins.
The biosynthesis of the poly-beta-lysine chain involves a non-ribosomal peptide synthetase (NRPS) machinery. nih.gov The process is initiated by the conversion of L-alpha-lysine to L-beta-lysine, which is then activated and loaded onto the NRPS complex. Subsequent iterative additions of beta-lysine monomers elongate the chain, which is finally transferred to the streptothricin core structure. nih.gov The presence and length of the poly-beta-lysine chain have been shown to correlate with the potency of the antibiotic.
The unique structure of this compound, with its beta-amino group, makes it an interesting scaffold for the enzymatic synthesis of novel compounds. While research in this area is still developing, the principles of enzymatic derivatization of amino acids can be applied to this compound.
Enzymes such as transaminases, decarboxylases, and oxidases can be used to modify the structure of this compound, leading to the creation of new chemical entities with potentially valuable properties. For example, enzymatic cascades have been developed for the synthesis of chiral amino alcohols from L-lysine, a process that could be adapted for this compound. nih.gov Furthermore, the incorporation of this compound into peptides can confer increased resistance to proteolytic degradation, a desirable property for therapeutic peptides. acs.orgfrontiersin.orgmdpi.commdpi.comnih.gov The enzymatic synthesis of D-lysine derivatives for various applications is an active area of research, and these methods could potentially be extended to this compound. wikipedia.orgacs.org
This compound as a Precursor for Bioactive Secondary Metabolites (e.g., streptothricin antibiotics)
Research Applications and Utilities
This compound and its derivatives have several potential applications in scientific research. The incorporation of D-amino acids into peptides is a well-established strategy to enhance their stability and biological activity. acs.orgfrontiersin.orgnih.gov this compound, as a non-canonical amino acid, offers unique possibilities in this regard.
Peptide Synthesis : The chemical synthesis of peptides allows for the incorporation of unnatural amino acids, including D-isomers and beta-amino acids. Including this compound in a peptide sequence can introduce conformational constraints and increase resistance to proteases, which are key challenges in the development of peptide-based drugs. mdpi.commdpi.com
Probing Biological Systems : Fluorescently labeled or otherwise modified this compound derivatives could be synthesized and used as chemical probes to study biological processes, similar to how fluorescent D-amino acids are used to probe peptidoglycan synthesis.
Drug Discovery : Peptides containing this compound could be screened for novel biological activities, such as antimicrobial or anticancer properties. mdpi.com The unique structural features imparted by this compound may lead to new modes of action or improved therapeutic profiles.
Application in Modulating Cellular Physiology (e.g., E. coli proliferation via EFP modification)
This compound plays a critical role in the post-translational modification of Elongation Factor P (EF-P) in Escherichia coli and other bacteria. This modification is essential for bacterial viability, as EF-P is required to rescue ribosomes that stall during the translation of proteins containing polyproline sequences. biorxiv.orgresearchgate.net
The process involves a unique β-lysylation of a conserved lysine residue (Lys-34) on the EF-P protein. nih.govfrontiersin.org This modification is not a simple attachment of lysine but a specific, multi-step enzymatic process. First, the enzyme lysine-2,3-aminomutase, encoded by the yjeK gene, converts L-lysine to (R)-β-lysine. researchgate.netresearchgate.net Subsequently, the enzyme EpmA (a paralog of lysyl-tRNA synthetase, encoded by yjeA) catalyzes the ATP-dependent attachment of this (R)-β-lysine to the ε-amino group of EF-P's Lys-34 residue. researchgate.netnih.govfrontiersin.org
This β-lysylation is crucial for EF-P's function. The modified EF-P binds to the stalled ribosome and stimulates the formation of peptide bonds involving proline, thereby allowing protein synthesis to continue. frontiersin.org The absence of this modification, due to mutations in the efp, yjeA, or yjeK genes, leads to significant growth defects, highlighting the importance of the this compound modification for normal cellular physiology and proliferation in bacteria like E. coli. nih.gov
Table 1: Key Proteins in the β-lysylation of EF-P in E. coli
| Protein | Gene | Function in β-lysylation Pathway |
|---|---|---|
| Elongation Factor P (EF-P) | efp | The protein substrate that is modified. It rescues ribosomes stalled on polyproline tracts. biorxiv.orgnih.gov |
| Lysine-2,3-aminomutase | yjeK (or epmB) | Converts L-lysine into (R)-β-lysine, the specific isomer used for the modification. researchgate.netresearchgate.net |
| EF-P-lysine ligase | yjeA (or epmA, poxA) | An ATP-dependent enzyme that attaches (R)-β-lysine to the Lys-34 residue of EF-P. researchgate.netnih.govfrontiersin.org |
Synthesis of this compound Analogs and Derivatives for Mechanistic Studies
To better understand the biological roles of this compound and the enzymes that process it, researchers have focused on the chemical synthesis of its analogs and derivatives. These synthetic molecules serve as invaluable tools for mechanistic studies, acting as probes to investigate enzyme-substrate interactions, reaction mechanisms, and the structural requirements for biological activity. nih.govmdpi.com
A key area of research is the creation of conformationally constrained analogs. These molecules restrict the rotational freedom of the amino acid's side chain, which can help elucidate the specific spatial arrangement required for binding to an enzyme's active site. For example, a practical asymmetric synthesis of a novel D-lysine analogue featuring a piperidine (B6355638) skeleton has been developed. researchgate.net This complex synthesis relied on key steps such as a high-yielding Wadsworth-Emmons reaction and a diastereoselective reduction to control the stereochemistry of the final product. researchgate.net The synthesis of such structurally defined analogues is crucial for probing the active sites of enzymes like the EF-P modification machinery or aminomutases. researchgate.netresearchgate.net
These synthetic efforts are not limited to skeletal constraints. Other derivatives are designed to probe specific chemical reactions. For instance, the synthesis of phosphinic dipeptide analogues, which mimic the transition state of peptide bond formation, has been instrumental in studying proteases. mdpi.com Applying similar principles to create this compound derivatives can provide insights into how EF-P facilitates peptide bond formation at stalled ribosomes.
Table 2: Examples of Synthesized this compound Analogs
| Analog Type | Synthetic Strategy Highlights | Purpose of Synthesis |
|---|---|---|
| Conformationally Constrained Piperidine Analog | Asymmetric synthesis involving Wadsworth-Emmons reaction and diastereoselective reduction of a C=C double bond. researchgate.net | To study the required conformation of D-lysine derivatives for biological activity and enzyme binding. researchgate.net |
| Conformationally Constrained 3-aza-bicyclo[3.1.0]hexane Analog | Multi-step synthesis from a known tricycle, protected for solid-phase peptide synthesis. researchgate.net | To create novel building blocks for peptide synthesis to study structure-activity relationships. researchgate.net |
| Phosphinic Dipeptide Analogs | Phospha-Michael addition of α-amino-H-phosphinates to acrylates. mdpi.com | To act as transition-state inhibitors and mechanistic probes for enzymes, particularly metalloproteases. mdpi.com |
Biosynthetic Pathway Engineering Towards Fine Chemical Production (e.g., adipic acid pathway variants)
This compound is emerging as a key intermediate in engineered metabolic pathways for the sustainable production of valuable industrial chemicals. A prominent example is the bio-production of adipic acid, a crucial monomer for the synthesis of nylon-6,6. chalmers.semdpi.com Current industrial production of adipic acid relies on petrochemical processes that are environmentally detrimental. chalmers.se Consequently, developing bio-based routes from renewable resources is a major goal in metabolic engineering.
One proposed biosynthetic route to adipic acid starts from L-lysine, which can be overproduced in microbes like Corynebacterium glutamicum and E. coli. mdpi.comresearchgate.net However, the direct enzymatic removal of the α-amino group from L-lysine has proven to be chemically challenging. chalmers.sechalmers.se
An alternative and more feasible strategy involves a pathway variant that proceeds through this compound. In this proposed pathway, the removal of the β-amino group from this compound is considered chemically more favorable than removing the α-amino group from L-lysine. chalmers.sechalmers.se This insight has shifted focus towards engineering pathways that first convert L-lysine to this compound (via a lysine-2,3-aminomutase) and then channel it towards adipic acid. While the complete pathway has not been fully realized in a microbial host, in-silico modeling and in-vitro studies have demonstrated the potential of this approach, reducing the number of unknown enzymatic steps compared to other theoretical routes. chalmers.seresearchgate.net
Table 3: Comparison of Adipic Acid Biosynthesis Pathways from Lysine
| Pathway Feature | Conventional L-Lysine Pathway | Proposed this compound Pathway Variant |
|---|---|---|
| Starting Precursor | L-Lysine researchgate.net | L-Lysine chalmers.se |
| Key Intermediate | 2-Aminoadipic acid researchgate.net | This compound chalmers.sechalmers.se |
| Key Challenge | Difficult enzymatic removal of the α-amino group from L-lysine. chalmers.se | Identification and optimization of all enzymes in the pathway. mdpi.com |
| Theoretical Feasibility | Considered chemically difficult; involves several unknown enzymatic steps. mdpi.comresearchgate.net | Deamination of the β-amino group is deemed more feasible; reduces the "metabolic gap" of unknown enzymes. chalmers.sechalmers.se |
Analytical Methodologies for D Beta Lysine Research
Chromatographic Techniques for D-beta-lysine Analysis
Chromatography is a fundamental technique for separating components within a mixture. For this compound, methods that can distinguish between stereoisomers (enantiomers) are of paramount importance.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids, though the non-chromogenic nature of lysine (B10760008) necessitates a derivatization step to form chromogenic or fluorescent derivatives for detection. nih.gov Several HPLC methods have been developed for the separation and quantification of amino acids in various biological samples. nih.gov
A key challenge in this compound analysis is separating it from its L-form. This is often achieved by using chiral derivatization agents that create diastereomers, which can then be separated on a standard reversed-phase HPLC column. tandfonline.com For instance, o-phthalaldehyde (B127526) (OPA) combined with a chiral thiol like N-acetyl-l-cysteine (NAC) is a common pre-column derivatization method that allows for the separation of amino acid enantiomers. tandfonline.com Another effective agent is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), which reacts with both primary and secondary amines to form stable, highly fluorescent derivatives. tandfonline.com
Method optimization is critical to ensure efficient separation from matrix impurities and to reduce analysis time. nih.gov For example, adjusting the mobile phase composition and gradient can significantly shorten the retention time for lysine without compromising resolution. nih.gov
| Parameter | Description | Example Condition | Source |
|---|---|---|---|
| Column | The stationary phase where separation occurs. Reversed-phase columns are common. | Hypersil BDS C18 column | researchgate.net |
| Mobile Phase | The solvent that carries the sample through the column. A gradient of aqueous and organic phases is often used. | A: 0.02 M sodium acetate (B1210297) with 0.02% triethylamine (B128534) (pH 4.5); B: 1:9 mixture of 0.1 M sodium acetate buffer (pH 4.5) and methanol (B129727). | nih.gov |
| Derivatization Agent | A reagent used to make the analyte detectable and/or to create separable diastereomers from enantiomers. | o-Phthalaldehyde (OPA) with N-acetyl-l-cysteine (NAC) or (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). | tandfonline.com |
| Flow Rate | The speed at which the mobile phase moves through the column. | 400 µL/min | nih.gov |
| Detection | The method used to see the separated components as they elute from the column. | Fluorescence or UV detection. | tandfonline.com |
Ion Exchange Chromatography (IEC) Applications
Ion Exchange Chromatography (IEC) is a robust and widely used method for the analysis of amino acids, including lysine. uni-mate.hu193.16.218 This technique separates molecules based on their net charge, which is influenced by the pH of the mobile phase. sinobiological.comnih.gov Lysine, with its basic side chain, is positively charged at acidic to neutral pH and can be effectively separated using a cation exchange column, where the stationary phase is negatively charged. uni-mate.hunih.gov
The process involves several steps:
Equilibration: The stationary phase is prepared with a buffer at a specific pH to control its charge. sinobiological.com
Sample Application: The sample is loaded onto the column. Positively charged molecules like this compound bind to the negatively charged resin. sinobiological.com
Elution: A gradient of increasing ionic strength or pH is applied to the column. sinobiological.com This disrupts the electrostatic interactions, and molecules are eluted based on the strength of their binding. Proteins and amino acids with the lowest net charge elute first. sinobiological.com
Detection: The eluted amino acids are typically derivatized post-column with a reagent like ninhydrin (B49086), which reacts with primary amino groups to form a colored compound that can be detected by a spectrophotometer. uni-mate.hu193.16.218
IEC is considered a highly reliable method for amino acid composition analysis in proteins and complex biological fluids. uni-mate.hu193.16.218 The use of lithium buffer systems, for example, can resolve a wide range of ninhydrin-positive compounds found in physiological fluids. 193.16.218
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric methods are essential for both quantifying this compound and confirming its molecular structure.
UV-Visible Spectrophotometry for Quantification (e.g., ninhydrin-based methods)
UV-Visible spectrophotometry is a simple, cost-effective, and accurate method for quantifying amino acids. revistadechimie.ro The most common approach involves the ninhydrin reaction, where ninhydrin reacts with the primary amino group of lysine to produce a distinctively colored compound known as Ruhemann's purple. nih.govresearchgate.net The intensity of this color, which can be measured by a spectrophotometer, is directly proportional to the amino acid concentration. nih.gov
The efficiency of the ninhydrin reaction is highly dependent on several experimental parameters. revistadechimie.ro Research has focused on optimizing these conditions to ensure reliable and sensitive quantification. revistadechimie.roresearchgate.net Key parameters include the reaction time, temperature, pH, and the ratio of lysine to ninhydrin. revistadechimie.ro The reaction is most effective at a pH where a high amount of the colored product is formed, with studies indicating an optimal initial pH of around 6. revistadechimie.ro The absorbance of the resulting solution is typically measured at a specific wavelength where the colored product shows maximum absorbance. revistadechimie.roresearchgate.net
| Parameter | Description | Optimized Condition | Source |
|---|---|---|---|
| Wavelength (λmax) | The wavelength at which the colored product has the highest absorbance. | 479 nm | revistadechimie.roresearchgate.net |
| Reaction Temperature | The temperature at which the reaction between lysine and ninhydrin is carried out. | ~85°C | revistadechimie.roresearchgate.net |
| Reaction Time | The duration required for the color-forming reaction to complete. | 50 minutes | revistadechimie.roresearchgate.net |
| Initial pH | The starting pH of the reaction mixture, which affects the formation of the colored product. | ~6.0 | revistadechimie.ro |
| Lysine/Ninhydrin Ratio | The volumetric ratio of the lysine solution to the ninhydrin reagent. | 1.67 | revistadechimie.roresearchgate.net |
Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Enantiomeric Analysis
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the enantiomeric analysis of D- and L-amino acids. shimadzu.co.uknih.gov This method combines the separation power of liquid chromatography with the mass-based detection and quantification capabilities of mass spectrometry. researchgate.net
For chiral analysis, specific HPLC columns with chiral stationary phases, such as CROWNPAK CR-I(+) or CR-I(-), can be used to separate enantiomers like D- and L-lysine directly, without the need for derivatization. shimadzu.co.uk Alternatively, derivatization with a chiral agent can be employed to form diastereomers that are then separated by a standard LC column before MS detection. mdpi.comresearchgate.net
The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. shimadzu.co.uk This allows for the accurate quantification of trace levels of D-amino acids in complex biological matrices like urine. researchgate.netmdpi.com
| Parameter | Description | Example Condition | Source |
|---|---|---|---|
| Chromatography | Method for separating D- and L-isomers. | Chiral column (e.g., CROWNPAK CR-I(+)) or derivatization followed by reversed-phase LC. | shimadzu.co.uk |
| Column Example | Specific column used for separation. | Luna Omega C18 (100 × 2.1 mm, 1.6 µm) | nih.gov |
| Mobile Phase | Solvents used for elution. | A: 5% acetic acid in water; B: 10% methanol in acetonitrile. | nih.gov |
| Ionization | Method to generate ions for MS analysis. | Electrospray Ionization (ESI). | mdpi.com |
| Detection Mode | Mass spectrometry mode for high sensitivity and specificity. | Multiple Reaction Monitoring (MRM). | shimadzu.co.uk |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules, including this compound, at an atomic level. researchgate.netresearchgate.net It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within the molecule, allowing for unambiguous structural confirmation. mdpi.com
One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide initial structural data based on chemical shifts and coupling constants. mdpi.com However, for complex structural elucidation, two-dimensional (2D) NMR methods are crucial. mdpi.com These include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out the spin systems within the molecule. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, providing a map of the carbon-hydrogen framework. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the molecular skeleton and identifying connectivity between functional groups. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space (typically < 5 Å), which is vital for determining the molecule's stereochemistry and conformation. researchgate.net
NMR is a non-destructive technique and is highly reproducible, making it invaluable for confirming the identity and structure of newly synthesized or isolated batches of this compound. mdpi.com It can also be used to study modifications, such as the reductive ¹³C-methylation of lysine's primary amino groups, to probe protein structure and interactions. jove.com
Advanced Techniques for Protein and Enzyme Interaction Studies
Advanced analytical methodologies are crucial for elucidating the precise molecular interactions between small molecules like this compound and their protein targets. These techniques provide high-resolution insights into binding modes, conformational changes, and reactivity within complex biological systems.
X-ray Crystallography of this compound-Bound Proteins
X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of molecules, including proteins and protein-ligand complexes. By analyzing the diffraction pattern of X-rays passing through a crystal of the molecule, scientists can generate a detailed model of its structure. This methodology is invaluable for understanding how a ligand such as this compound might bind to a protein, revealing the specific amino acid residues involved in the interaction and the precise orientation of the bound ligand.
Although specific crystal structures of this compound bound to proteins are not detailed in the provided search results, the principles of this technique can be understood from studies on the closely related L-lysine. For instance, the X-ray crystal structure of lysine-2,3-aminomutase (LAM) from Clostridium subterminale complexed with its substrate, L-α-lysine, was solved to a resolution of 2.1 Å. pnas.org This structure revealed that the L-α-lysine molecule is held in the active site through specific hydrogen bonds. pnas.org The ε-amino group of lysine forms hydrogen bonds with the side chains of Asp-330 and Asp-293, while the carboxylate group interacts with the conserved Arg-134. pnas.org These interactions precisely position the substrate for the enzymatic reaction. pnas.org Such detailed structural information is critical for understanding enzyme mechanisms and would be equally important in studying the interactions of this compound with its target enzymes.
Another example involves the use of synthetic molecular tweezers, such as CLR01, designed to bind to lysine residues on protein surfaces. mdpi.com Crystallographic analysis of the 14-3-3 protein co-crystallized with CLR01 showed the tweezer molecule bound to Lysine 214. mdpi.com Similarly, another structure showed CLR01 binding to Lysine 74. mdpi.com These studies demonstrate the capability of X-ray crystallography to visualize specific lysine-ligand interactions on a protein surface. However, achieving successful crystallization can be challenging, as targeting numerous surface-exposed lysines can interfere with the crystal packing necessary for diffraction-quality crystals. mdpi.com
Table 1: Examples of L-Lysine Interactions Determined by X-ray Crystallography
| Protein | Bound Ligand/Residue | Interacting Residues/Molecules | Significance | Reference |
| Lysine-2,3-aminomutase (LAM) | L-α-lysine | Asp-330, Asp-293, Arg-134 | Defines substrate positioning in the active site. | pnas.org |
| 14-3-3 sigma | Lysine 214 | CLR01 (Molecular Tweezer) | Demonstrates specific binding of a synthetic molecule to a surface lysine. | mdpi.com |
| REGgamma | Lysine 188 | (Inferred from REGalpha structure) | Key residue for proteasome activation specificity. | nih.gov |
Protein Reactivity Profiling in Native Cellular Environments
Protein reactivity profiling encompasses a suite of chemical proteomic techniques designed to map the reactive landscape of amino acid residues, including lysine, across the entire proteome within their native cellular context. nih.gov These methods provide crucial information on residue accessibility, local microenvironment, and conformational changes that are often lost when studying purified proteins in vitro. nih.gov
Activity-Based Protein Profiling (ABPP) is a prominent strategy that uses chemical probes with reactive electrophilic groups to covalently label nucleophilic amino acid residues. nih.gov For lysine, aminophilic probes can be used to map "ligandable" lysines throughout the proteome. nih.gov This approach allows for the identification of lysine residues that are particularly reactive, which often correlates with functional importance, such as being in an enzyme active site or at a protein-protein interaction interface. nih.gov The reactivity of a lysine's amino group can be significantly influenced by its local microenvironment, which can alter its pKₐ or facilitate binding through high effective molarity of the probe. nih.gov
A more quantitative method is the Two-step Isotope Labeling-Lysine Reactivity Profiling (TILLRP) strategy. rsc.org This mass spectrometry-based technique quantifies the relative reactivity of lysine sites by comparing their labeling with isotopic dimethyl tags under native versus denatured conditions. rsc.org The resulting normalized labeling efficiency (NLE) values are directly related to the local microenvironment and accessibility of each lysine residue. rsc.org This strategy has been successfully used to identify "conformational hotspots" critical for protein-protein interactions. For example, TILLRP was used to study the binding of the SARS-CoV-2 spike protein (S1) to the ACE2 receptor, successfully identifying key hotspot residues like Lys417 on the S1 protein. rsc.org
Another innovative technique is Reactivity Analysis of the Proteome in situ with o-phthalaldehyde (RAPID-OPA) . nih.gov This method uses the lysine-reactive probe o-phthalaldehyde (OPA) to "paint" proteins inside living cells. nih.gov Changes in the structural conformation of a protein, for instance upon drug binding, alter the accessibility and reactivity of its lysine residues to OPA. nih.gov By quantifying these changes using mass spectrometry, researchers can monitor proteome-wide structural shifts. nih.gov This was demonstrated by observing how the activator TEPP-46 promotes the tetramerization of the enzyme PKM2, which was reflected in altered lysine reactivity. nih.gov
These advanced profiling methods provide a dynamic view of protein function and interaction in a native setting. While the search results focus on L-lysine, these techniques could be powerfully applied to study the specific cellular targets of this compound, identifying which proteins it interacts with and how it might alter their conformation and function.
Table 2: Advanced Lysine Reactivity Profiling Techniques
| Technique | Abbreviation | Principle | Application Example | Reference |
| Activity-Based Protein Profiling | ABPP | Uses electrophilic probes to map reactive, "ligandable" lysine residues across the proteome. | Mapping ligandable lysines in primary human immune cells. | nih.gov |
| Two-step Isotope Labeling-Lysine Reactivity Profiling | TILLRP | Quantifies relative lysine reactivity by comparing isotopic labeling in native vs. denatured states. | Identifying conformational hotspots (e.g., Lys417) in the SARS-CoV-2 S1-ACE2 interaction. | rsc.org |
| Reactivity Analysis of the Proteome in situ with o-phthalaldehyde | RAPID-OPA | Uses OPA to label accessible lysines in living cells to monitor protein conformational changes. | Monitoring TEPP-46-induced structural changes in PKM2. | nih.gov |
Advanced Research Directions and Future Perspectives on D Beta Lysine
Elucidating Complex Metabolic Networks Involving D-beta-lysine
While the metabolic pathways of L-lysine are well-documented, the networks involving this compound remain largely uncharted territory. The lysine (B10760008) fermentation pathway, which converts L-lysine to β-lysine via lysine-2,3-aminomutase, provides a foundational understanding. researchgate.net This pathway continues with the action of β-lysine-5,6-aminomutase to form L-erythro-3,5-diaminohexanoate. researchgate.net Elucidating the metabolic fate of this compound would require identifying analogous or novel enzymatic activities.
Future research will likely focus on identifying specific enzymes that can act on this compound as a substrate. This could involve screening microbial and plant genomes for novel aminomutases, dehydrogenases, and other metabolic enzymes. Isotope tracing studies, where organisms are fed labeled this compound, coupled with mass spectrometry-based metabolomics, will be instrumental in tracking its conversion into downstream metabolites. Understanding these networks is crucial for applications in metabolic engineering, where the goal might be to produce this compound or its derivatives in microbial cell factories.
A key area of investigation will be the potential for this compound to intersect with known metabolic pathways. For instance, its degradation products could potentially feed into central carbon metabolism or amino acid biosynthesis. The saccharopine and pipecolate pathways are the two major routes for lysine catabolism in mammals, converging at the level of Δ¹-piperideine-6-carboxylate (P6C). nih.gov Investigating whether this compound or its metabolites can enter these or similar pathways will be a significant research direction.
Table 1: Key Enzymes in Lysine Metabolic Pathways
| Enzyme | Function | Relevance to this compound Research |
| Lysine 2,3-aminomutase | Converts L-lysine to L-β-lysine. researchgate.net | A starting point for investigating enzymatic production of this compound. |
| β-lysine-5,6-aminomutase | Further metabolizes L-β-lysine. researchgate.net | Potential for acting on this compound or its derivatives. |
| D-amino acid oxidase | Acts on D-amino acids. nih.gov | Could be involved in the degradation or modification of this compound. |
| Lysine racemase | Interconverts L- and D-lysine. nih.gov | Could be engineered to act on beta-lysine (B1680149). |
Enzymatic Engineering for Directed this compound Transformations
The enzymatic synthesis of D-amino acids is a rapidly advancing field, offering green and efficient alternatives to chemical synthesis. mdpi.comnih.gov The production of this compound and its derivatives can be envisioned through the engineering of existing enzymes. Lysine 2,3-aminomutase, which catalyzes the conversion of L-lysine to L-β-lysine, is a prime target for protein engineering. acs.orgebi.ac.ukgoogle.com Directed evolution or site-directed mutagenesis could be employed to alter its substrate specificity to favor the production of this compound from L-lysine or to act on D-lysine.
Another approach involves the use of amino acid racemases. Lysine racemases that interconvert L- and D-lysine have been identified. nih.gov Engineering such an enzyme to act on beta-lysine could provide a direct route to this compound from the more readily available L-beta-lysine. Furthermore, a two-enzyme cascade system, combining a racemase with an L-amino acid-degrading enzyme, has been successfully used to produce enantiopure D-lysine. mdpi.com A similar strategy could be developed for this compound.
Beyond its synthesis, enzymatic transformations of this compound can lead to novel bioactive molecules. For example, hydroxylases or acetyltransferases could be engineered to modify the this compound backbone, introducing new functional groups and creating derivatives with unique properties. The synthesis of δ-selenolysine derivatives from DL-δ-hydroxy-DL-lysine, involving enzymatic optical resolution, demonstrates the potential for creating modified D-amino acids. researchgate.net
Rational Design of this compound Derived Bioactive Molecules
The incorporation of D-amino acids into peptides is a well-established strategy to enhance their stability against proteolytic degradation and to modulate their biological activity. nih.gov This principle can be extended to this compound for the rational design of novel therapeutic agents, particularly antimicrobial peptides (AMPs). jst.go.jpjapsonline.com The altered stereochemistry of this compound can influence the secondary structure of peptides, potentially leading to novel helical or sheet-like conformations with enhanced membrane-disrupting capabilities. jst.go.jp
Structure-activity relationship (SAR) studies are crucial in this context. plos.orgresearchgate.netfrontiersin.orgacs.org By systematically replacing L-amino acids with this compound in known AMPs, researchers can investigate the impact on antimicrobial potency, spectrum of activity, and hemolytic activity. The goal is to create peptides that are highly active against pathogens but minimally toxic to host cells. For instance, the replacement of L-lysine with D-lysine in certain peptides has been shown to decrease hemolytic activity. scribd.com
The design of peptidomimetics containing β-amino acids, such as β³-lysine, has also shown promise in developing potent and selective opioid receptor agonists. mdpi.com This highlights the potential of incorporating this compound into non-peptide scaffolds to create small molecule drugs targeting a wide range of receptors and enzymes. The unique spatial arrangement of the amino and carboxyl groups in this compound can lead to distinct binding interactions compared to its alpha- or L-counterparts.
Table 2: Examples of D-Amino Acid Containing Bioactive Peptides
| Peptide Class | Role of D-Amino Acid | Potential Application for this compound |
| Antimicrobial Peptides (AMPs) | Enhanced stability, altered secondary structure, reduced toxicity. nih.govjst.go.jpnih.gov | Design of novel, potent, and stable AMPs. |
| Opioid Peptidomimetics | Constraining peptide conformation for receptor selectivity. mdpi.com | Development of selective receptor modulators. |
| HIV Fusion Inhibitors | Targeting conserved protein-protein interaction sites. acs.org | Creation of antiviral agents with improved pharmacokinetic properties. |
Computational and Systems Biology Approaches in this compound Research
Computational tools are indispensable for accelerating research in the post-genomic era. In the context of this compound, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding of this compound-containing molecules to their biological targets, such as bacterial membranes or specific enzymes. mdpi.compublish.csiro.au These in silico methods can help rationalize experimental findings from SAR studies and guide the design of new derivatives with improved affinity and specificity.
Systems biology approaches, which have been successfully applied to optimize L-lysine production in microorganisms like Corynebacterium glutamicum, offer a roadmap for this compound research. nih.govresearchgate.net By constructing genome-scale metabolic models, researchers can simulate the metabolic fluxes within a cell and identify genetic modifications that could enhance the production of this compound or its precursors. For example, Bayesian network analysis has been used to model the lysine biosynthesis pathway in rice to identify regulatory genes. mdpi.com
These computational models can integrate various types of data, including genomic, transcriptomic, and metabolomic data, to provide a holistic view of the cellular processes involved. This can help in identifying metabolic bottlenecks in engineered production strains and in predicting the effects of gene knockouts or overexpressions on the production of the target compound.
Integration of Multi-Omics Data for Comprehensive Understanding
A comprehensive understanding of the biological role and potential of this compound requires the integration of multiple layers of biological information, a strategy known as multi-omics. mdpi.com This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a detailed picture of how a cell or organism responds to the presence of this compound or how it can be engineered to produce it.
For instance, in a microbial strain engineered to produce this compound, transcriptomics (RNA-seq) can reveal changes in gene expression, proteomics can identify changes in protein levels, and metabolomics can measure the concentrations of intracellular and extracellular metabolites. frontiersin.orgresearchgate.netnih.govresearchgate.net Integrating these datasets can help to understand the cellular response to the production of a non-native compound and to identify unforeseen metabolic burdens or regulatory feedback loops.
Multi-omics has been used to study lysine accumulation in plants and to enhance the production of lysine-derived compounds. researchgate.netpnas.org A similar approach for this compound could involve comparing the multi-omics profiles of a wild-type organism with a this compound-producing strain. This could reveal novel enzymes involved in its metabolism, transport proteins responsible for its secretion, and regulatory networks that are activated in its presence. Ultimately, the integration of multi-omics data provides a powerful, systems-level understanding that is essential for the rational engineering of biological systems for the production and application of this compound. nih.govspringermedizin.deresearchgate.net
Q & A
Q. What systematic review practices ensure comprehensive coverage of D-β-lysine literature across disciplines?
- Methodological Answer : Develop a search strategy using controlled vocabularies (e.g., MeSH terms) across databases (PubMed, SciFinder). Screen results with PRISMA guidelines and use tools like Covidence for bias assessment. Synthesize findings thematically (e.g., synthesis, bioactivity, structural analysis) .
- Data Contradiction Analysis : Annotate conflicting results in evidence tables and propose hypotheses for discordance (e.g., methodological heterogeneity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
